[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings substituted with fluorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted pyrazoles, amines, and oxides, which can be further utilized in different applications.
Scientific Research Applications
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites, inhibiting or activating enzymatic functions, and altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyrazoles and methyl-substituted pyrazoles. Examples are:
- 5-fluoro-1-methyl-1H-pyrazole
- 1-(2-fluoroethyl)-1H-pyrazole
Uniqueness
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its dual pyrazole structure with specific fluorine and methyl substitutions, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H17F2N5 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C12H17F2N5/c1-9-11(12(14)18(2)17-9)7-15-5-10-6-16-19(8-10)4-3-13/h6,8,15H,3-5,7H2,1-2H3 |
InChI Key |
JEDAMXGPUNRJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCC2=CN(N=C2)CCF)F)C |
Origin of Product |
United States |
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